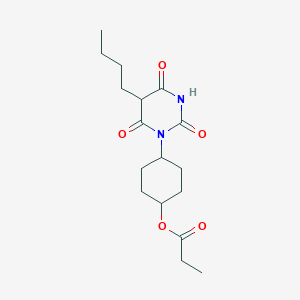
5-Butyl-1-(4-hydroxycyclohexyl)barbituric acid propionate (ester)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Butyl-1-(4-hydroxycyclohexyl)barbituric acid propionate (ester) is a chemical compound with the molecular formula C17H26N2O5. It is a derivative of barbituric acid, which is known for its sedative and hypnotic properties. This compound is characterized by the presence of a butyl group, a hydroxycyclohexyl group, and a propionate ester group attached to the barbituric acid core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-1-(4-hydroxycyclohexyl)barbituric acid propionate (ester) typically involves the following steps:
Formation of Barbituric Acid Core: The initial step involves the condensation of urea with malonic acid derivatives to form the barbituric acid core.
Introduction of Butyl Group: The butyl group is introduced through alkylation reactions using butyl halides under basic conditions.
Cyclohexyl Group Addition: The hydroxycyclohexyl group is added via a nucleophilic substitution reaction.
Esterification: The final step involves the esterification of the hydroxy group with propionic acid or its derivatives under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance yield and purity. These methods typically employ automated systems for precise control of reaction conditions such as temperature, pressure, and pH.
Análisis De Reacciones Químicas
Types of Reactions
5-Butyl-1-(4-hydroxycyclohexyl)barbituric acid propionate (ester) undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The butyl group can be substituted with other alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various alkyl-substituted derivatives.
Aplicaciones Científicas De Investigación
5-Butyl-1-(4-hydroxycyclohexyl)barbituric acid propionate (ester) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its sedative and hypnotic properties, similar to other barbiturates.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-Butyl-1-(4-hydroxycyclohexyl)barbituric acid propionate (ester) involves its interaction with the central nervous system. It is believed to enhance the activity of gamma-aminobutyric acid (GABA) receptors, leading to increased inhibitory neurotransmission. This results in sedative and hypnotic effects. The molecular targets include GABA receptors and associated ion channels.
Comparación Con Compuestos Similares
Similar Compounds
5-Butyl-1-(4-hydroxycyclohexyl)barbituric acid: Lacks the propionate ester group.
5-Butyl-1-(4-methoxycyclohexyl)barbituric acid: Contains a methoxy group instead of a hydroxy group.
5-Butyl-1-(4-hydroxyphenyl)barbituric acid: Contains a phenyl group instead of a cyclohexyl group.
Uniqueness
5-Butyl-1-(4-hydroxycyclohexyl)barbituric acid propionate (ester) is unique due to the presence of the propionate ester group, which may influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. This structural modification can enhance its efficacy and reduce potential side effects compared to similar compounds.
Propiedades
Número CAS |
21330-95-0 |
|---|---|
Fórmula molecular |
C17H26N2O5 |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
[4-(5-butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] propanoate |
InChI |
InChI=1S/C17H26N2O5/c1-3-5-6-13-15(21)18-17(23)19(16(13)22)11-7-9-12(10-8-11)24-14(20)4-2/h11-13H,3-10H2,1-2H3,(H,18,21,23) |
Clave InChI |
CEZDTYIUHMGSER-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1C(=O)NC(=O)N(C1=O)C2CCC(CC2)OC(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



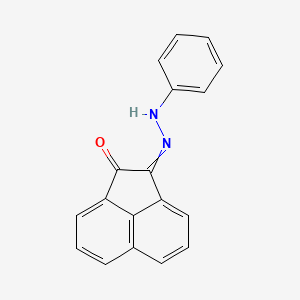
![[2,2'-Binaphthalene]-1,1',4,4'-tetrone, 3,3'-dimethyl-](/img/structure/B14714018.png)
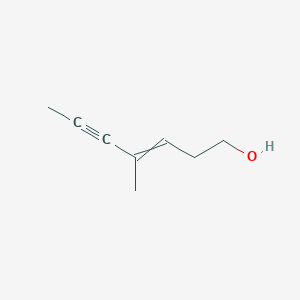

![[2-[(2E)-2-[(2Z)-2-benzylideneheptylidene]hydrazinyl]-2-oxoethyl]-trimethylazanium;chloride](/img/structure/B14714033.png)
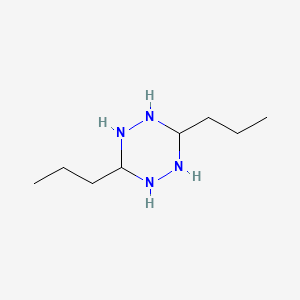

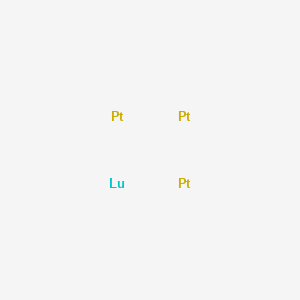
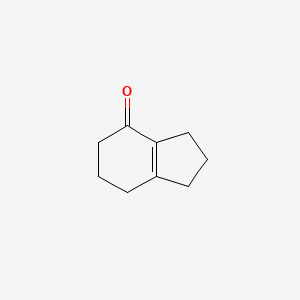

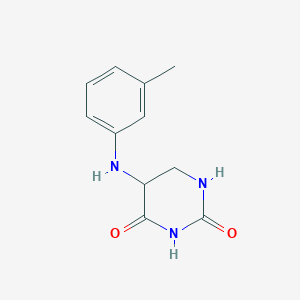

![N-[(3,5-dibromo-4-hydroxy-phenyl)thiocarbamoyl]-2-(4-methylphenoxy)acetamide](/img/structure/B14714073.png)
